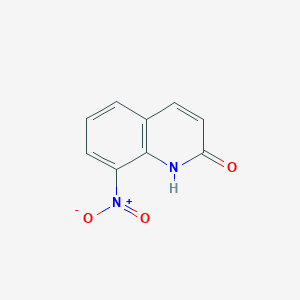

8-Nitroquinolin-2(1H)-one

概要

説明

Synthesis Analysis

To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1-5 steps and evaluated in vitro against both Leishmania infantum .Molecular Structure Analysis

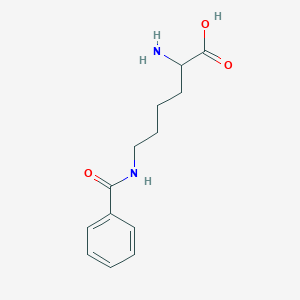

The molecular formula of 8-Nitroquinolin-2(1H)-one is C9H6N2O3. The molecular weight is 190.16 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Nitroquinolin-2(1H)-one include a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol.科学的研究の応用

Antiparasitic Applications

A study by Pedron et al. (2018) synthesized and evaluated a series of 31 derivatives of 8-nitroquinolin-2(1H)-one for their antiparasitic properties against Leishmania infantum and Trypanosoma brucei brucei. The study highlighted the importance of an intramolecular hydrogen bond for antileishmanial activity and identified compound 22 as a new hit compound displaying antileishmanial and antitrypanosomal activity with low cytotoxicity on the human HepG2 cell line (Pedron et al., 2018).

Photoreactivity and Antimicrobial Properties

Research conducted by Wang et al. (2022) on 8-Hydroxy-5-nitroquinoline (a related compound) studied its photosensitivity and photochemistry, revealing insights into its antimicrobial, anti-inflammatory, and anticancer properties (Wang et al., 2022).

Electrochemical Behavior and Environmental Impact

Rumlová et al. (2015) focused on the electrochemical behavior of 8-Nitroquinoline using a silver solid electrode and its application to model samples of drinking and river water. This study is significant for understanding the environmental impact and detection of biologically active compounds like 8-Nitroquinoline (Rumlová et al., 2015).

Corrosion Inhibition Properties

A study by Wang et al. (2015) demonstrated the use of 8-nitroquinoline as a corrosion inhibitor for aluminium alloys. The study revealed that 8-nitroquinoline acts as an anodic inhibitor, retarding the anodic electrochemical process and forming a protective film on the alloy surface (Wang et al., 2015).

Antibacterial Properties

Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and investigated their antibacterial properties. The research showed significant antibacterial activity against gram-positive and gram-negative strains, suggesting the potential of these derivatives as effective antibacterial agents (Al-Hiari et al., 2007).

Safety And Hazards

The safety data sheet for 8-Nitroquinolin-2(1H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

将来の方向性

The future directions for 8-Nitroquinolin-2(1H)-one could involve further exploration of its antiparasitic properties . A potent and selective 6-bromo-substituted antitrypanosomal derivative was revealed, presenting EC50 values of 12 and 500 nM on T. b. brucei trypomastigotes and T. cruzi amastigotes respectively . This molecule was shown to be bioactivated by type 1 nitroreductases, in both Leishmania and Trypanosoma, and is a good candidate to search for novel antitrypanosomal lead compounds .

特性

IUPAC Name |

8-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFZNBFLQNYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323745 | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroquinolin-2(1H)-one | |

CAS RN |

7461-12-3 | |

| Record name | 7461-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)